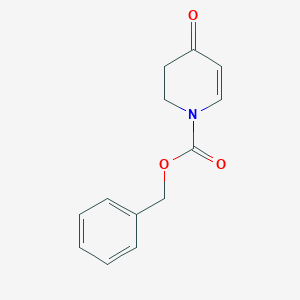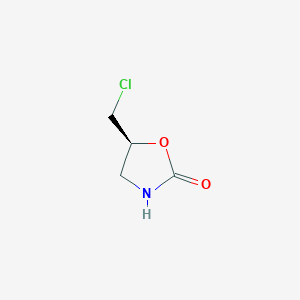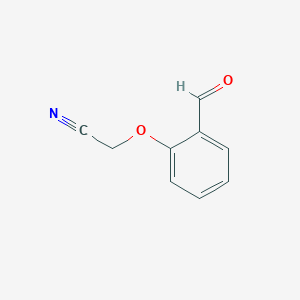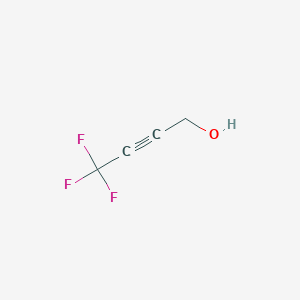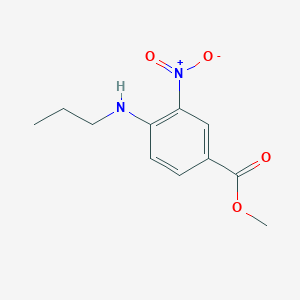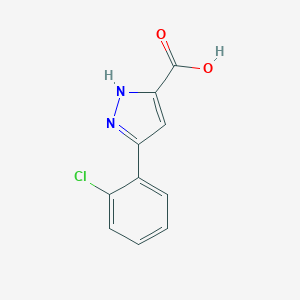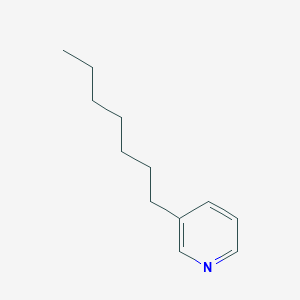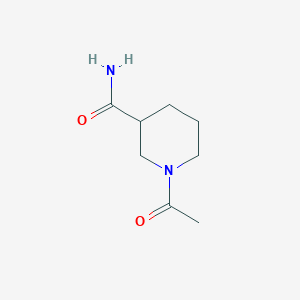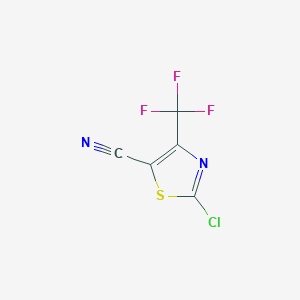
3-(3-Methylphenyl)propionyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylphenyl)propionyl chloride, also known as 3-Methyl-3-phenylpropionyl chloride, is a chemical compound used in the synthesis of various pharmaceuticals and agrochemicals. It is an important intermediate in the production of drugs such as fenoprofen, ibuprofen, ketoprofen, and naproxen.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylphenyl)propionyl chloride is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX enzymes, 3-(3-Methylphenyl)propionyl chloride reduces inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(3-Methylphenyl)propionyl chloride are similar to those of other NSAIDs. It is a potent anti-inflammatory and analgesic agent. It is also known to have antipyretic and antiplatelet effects. However, it can also cause gastrointestinal, renal, and cardiovascular side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-Methylphenyl)propionyl chloride in lab experiments include its high purity, low cost, and availability. It is also a versatile intermediate that can be used in the synthesis of various drugs and agrochemicals. However, its limitations include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the research and development of 3-(3-Methylphenyl)propionyl chloride. These include:
1. Development of new synthetic methods for the production of 3-(3-Methylphenyl)propionyl chloride that are more efficient and environmentally friendly.
2. Investigation of the mechanism of action of 3-(3-Methylphenyl)propionyl chloride to better understand its pharmacological properties.
3. Synthesis of new derivatives of 3-(3-Methylphenyl)propionyl chloride with improved pharmacological properties.
4. Development of new drug delivery systems for 3-(3-Methylphenyl)propionyl chloride to improve its efficacy and reduce its side effects.
5. Investigation of the potential use of 3-(3-Methylphenyl)propionyl chloride in the treatment of other diseases such as cancer and Alzheimer's disease.
Conclusion:
3-(3-Methylphenyl)propionyl chloride is an important intermediate in the production of various drugs and agrochemicals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development in this area could lead to the discovery of new drugs and agrochemicals with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 3-(3-Methylphenyl)propionyl chloride involves the reaction of 3-methylphenylpropanoic acid with thionyl chloride. The reaction takes place at room temperature and yields 3-(3-Methylphenyl)propionyl chloride and sulfur dioxide gas. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-(3-Methylphenyl)propionyl chloride is used as an intermediate in the synthesis of various drugs and agrochemicals. It is an important building block in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) such as fenoprofen, ibuprofen, ketoprofen, and naproxen. It is also used in the synthesis of herbicides and insecticides.
Propiedades
Número CAS |
103040-39-7 |
|---|---|
Nombre del producto |
3-(3-Methylphenyl)propionyl chloride |
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)propanoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3 |
Clave InChI |
YUJRWINEOOQPEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CCC(=O)Cl |
SMILES canónico |
CC1=CC(=CC=C1)CCC(=O)Cl |
Sinónimos |
Benzenepropanoyl chloride, 3-Methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





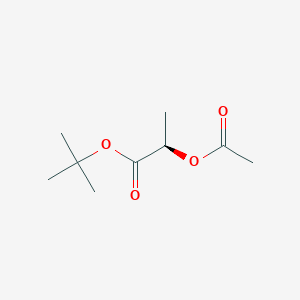
![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)

